1-(Bromomethyl)-3,5-dimethylcyclohexane
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Description
1-(Bromomethyl)-3,5-dimethylcyclohexane is a chemical compound that belongs to the class of halogenated hydrocarbons. It is widely used in scientific research due to its unique chemical properties.
Scientific Research Applications
Catalytic Processes and Intermediate Formation
Research has shown that π-bonded intermediates play a crucial role in various hydrocarbon reactions on transition metal catalysts, as evidenced by the study of cycloalkanes on palladium films (Rooney, 1963). This foundational work suggests that compounds like 1-(Bromomethyl)-3,5-dimethylcyclohexane could serve as intermediates in catalyzed transformations, contributing to the understanding of reaction mechanisms and the development of new catalytic processes.
Synthetic Chemistry and Structural Characterization
The bromination and subsequent oxidation processes are key in the synthesis and structural elucidation of complex organic compounds. For instance, the synthesis and structural characterization of 5-bromo-2,3-dimethylphenol from brominated cyclohexanedione derivatives highlight the utility of brominated intermediates in organic synthesis (Niestroj, Bruhn, & Maier, 1998). Such methodologies could be applied to the synthesis and functionalization of this compound, enabling the creation of novel compounds with specific properties.
Mechanistic Insights and Reaction Pathways
Understanding the behavior of bromoalkanes in the presence of radicals and their reactivity with organic reductants provides essential insights into the mechanisms of complex organic reactions. Studies on the formation and reactivity of bromine atom complexes with bromoalkanes during pulse radiolysis shed light on the intricate dynamics of halogen-containing compounds in organic chemistry (Shoute & Neta, 1990). Such mechanistic details are crucial for the development of new synthetic routes and for understanding the behavior of compounds like this compound in various chemical environments.
Applications in Organic Synthesis
The use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient catalyst for the preparation of hexahydroquinolines demonstrates the importance of novel catalysts in facilitating multi-component condensation reactions (Zare et al., 2013). Such catalytic processes could potentially be applied in the synthesis of derivatives of this compound, expanding its utility in organic synthesis and the development of new compounds.
properties
IUPAC Name |
1-(bromomethyl)-3,5-dimethylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-7-3-8(2)5-9(4-7)6-10/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIZWQDVIMXDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)CBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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